molecular formula C20H22N4O3S B5547749 N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B5547749
M. Wt: 398.5 g/mol
InChI Key: ABUSJEHXOHSNCI-UHFFFAOYSA-N
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Description

  • N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that belongs to the benzamide class. Benzamides are known for their diverse biological activities and potential as therapeutic agents.

Synthesis Analysis

  • The synthesis of similar benzamides involves starting materials like acetic acid, trimethoxybenzene, and substituted benzoyl chlorides. One such synthesis was reported by Ravinaik et al. (2021), where a series of substituted benzamides were designed and synthesized (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

  • The crystal structure of related compounds, like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, reveals insights into the molecular arrangement and interactions. Sharma et al. (2016) reported on the crystal structure stabilized by various hydrogen bonds and π···π interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Properties

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

The detailed exploration of N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide and its derivatives in scientific research primarily centers around its synthesis and biological evaluation. This compound is part of broader research efforts aimed at creating novel therapeutic agents.

  • Anticancer Activity : A study focused on designing and synthesizing a series of compounds, including those with structures related to the target molecule, for their anticancer activity. These compounds were evaluated against various cancer cell lines, showcasing moderate to excellent anticancer activities. The structural modifications and synthesis routes offer insights into the potential applications of similar compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

  • Antimicrobial Activities : Another avenue of research involves the synthesis of derivatives with the purpose of evaluating their antimicrobial activities. These studies contribute to the search for new antimicrobial agents, which is critical in the face of rising antibiotic resistance. Compounds incorporating the morpholine moiety, similar to the target molecule, have been synthesized and tested, demonstrating good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

  • Antibacterial Activity and Chemical Stability : The synthesis and evaluation of oxadiazolylbenzodioxane derivatives, including reactions with morpholine, have shown promising antibacterial activity. These studies not only highlight the potential for developing new antibacterial compounds but also delve into the chemical reactions and stability of these molecules, contributing to the broader field of medicinal chemistry (Avagyan, Vardanyan, Sargsyan, Aghekyan, Panosyan, Paronikyan, Stepanyan, & Muradyan, 2020).

properties

IUPAC Name

N-ethyl-4-morpholin-4-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-23(14-18-21-19(22-27-18)17-4-3-13-28-17)20(25)15-5-7-16(8-6-15)24-9-11-26-12-10-24/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUSJEHXOHSNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(morpholin-4-yl)-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

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